molecular formula C7H3BrF2O B1626747 3-Bromo-4-fluorobenzoyl fluoride CAS No. 78239-65-3

3-Bromo-4-fluorobenzoyl fluoride

Cat. No. B1626747
CAS RN: 78239-65-3
M. Wt: 221 g/mol
InChI Key: AIOKJVVAYNKWQP-UHFFFAOYSA-N
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Patent
US04348538

Procedure details

177 g (3.6 moles) of sodium cyanide and 663 g (3 moles) of 3-bromo-4-fluorobenzoyl fluoride were together initially introduced into the reaction vessel and were heated. At about 80° C., an exothermic reaction started, which had to be restrained somewhat by slight cooling. The temperature was allowed to rise to 100° C. and the mixture was stirred at 100° C. for 1 hour. The exothermic reaction continued for about 10 minutes, and additional heat had then to be supplied to the mixture. The mixture was then cooled and the salts were filtered off and destroyed in saturated iron sulphate solution and the filtrate was distilled on a column. 507 g (74% of theory) of a colorless oil with a boiling point of 126° C./20 mm Hg were thus obtained.
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
663 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Br:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[F:14])[C:8](F)=[O:9]>>[F:14][C:13]1[CH:12]=[CH:11][C:7]([C:8]([C:1]#[N:2])=[O:9])=[CH:6][C:5]=1[Br:4] |f:0.1|

Inputs

Step One
Name
Quantity
177 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
663 g
Type
reactant
Smiles
BrC=1C=C(C(=O)F)C=CC1F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
CUSTOM
Type
CUSTOM
Details
At about 80° C., an exothermic reaction
CUSTOM
Type
CUSTOM
Details
to rise to 100° C.
CUSTOM
Type
CUSTOM
Details
The exothermic reaction
WAIT
Type
WAIT
Details
continued for about 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
additional heat
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
the salts were filtered off
CUSTOM
Type
CUSTOM
Details
destroyed in saturated iron sulphate solution
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled on a column
CUSTOM
Type
CUSTOM
Details
507 g (74% of theory) of a colorless oil with a boiling point of 126° C./20 mm Hg were thus obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C=C(C(=O)C#N)C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.